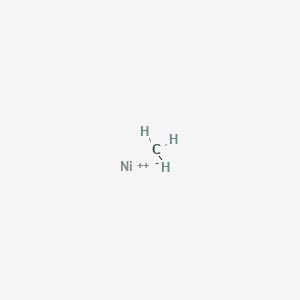

Carbanide;nickel(2+)

Description

Structure

2D Structure

Properties

CAS No. |

90624-35-4 |

|---|---|

Molecular Formula |

CH3Ni+ |

Molecular Weight |

73.728 g/mol |

IUPAC Name |

carbanide;nickel(2+) |

InChI |

InChI=1S/CH3.Ni/h1H3;/q-1;+2 |

InChI Key |

QLSWGOBDNUATAZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies for Nickel Ii Complexes with Carbon Donor Ligands

Approaches to Nickel(II)-Alkyl and Nickel(II)-Aryl Bond Formation

The creation of robust Ni-C(sp³) (alkyl) and Ni-C(sp²) (aryl) bonds is fundamental to the utility of these complexes in cross-coupling reactions. Several key methodologies have been developed to achieve this.

Reactions Involving Organometallic Reagents (e.g., Grignard, Organolithium)

One of the most direct and widely employed methods for the formation of nickel-carbon bonds is the reaction of nickel(II) halide precursors with strong organometallic nucleophiles such as Grignard (RMgX) and organolithium (RLi) reagents. acs.orgnih.govacs.org This approach, often referred to as transmetalation, involves the transfer of an alkyl or aryl group from the more electropositive metal (Mg or Li) to the nickel center, displacing a halide ligand.

The choice of ligand on the nickel(II) precursor is crucial for the stability and reactivity of the resulting organonickel product. For instance, the use of chelating phosphine (B1218219) ligands, such as in [NiCl(P₂RPyr)], allows for the synthesis of a variety of square-planar alkyl and aryl complexes upon reaction with Grignard reagents. acs.orgnih.gov The general reaction can be represented as:

LₙNiX₂ + 2 RM → LₙNiR₂ + 2 MX (where L = supporting ligand, X = halide, RM = organometallic reagent)

The reaction conditions, including solvent and temperature, can significantly influence the outcome. For example, nickel-catalyzed cross-coupling of methoxyarenes with alkyl Grignard reagents has been successfully achieved using 1,3-dicyclohexylimidazol-2-ylidene as a ligand. acs.org Similarly, both nickel(II) complexes and [NiCl₂(depe)] (depe = bis(diethylphosphino)ethane) have proven to be effective catalysts for cross-coupling reactions with organolithium reagents. rsc.org The development of stereospecific nickel-catalyzed Kumada cross-coupling reactions using β-hydrogen-containing alkyl Grignard reagents highlights the sophistication of this method in forming sp³–sp³ carbon–carbon bonds. nih.gov

| Nickel Precursor | Organometallic Reagent | Resulting Ni(II) Complex Type | Key Feature | Reference |

| [NiCl(P₂RPyr)] | Alkyl/Aryl Grignard | Square-planar alkyl/aryl | Pincer ligand stabilization | acs.orgnih.gov |

| Ni(II) with ICy ligand | Alkyl Grignard | Alkyl-aryl coupled product | Cleavage of C(aryl)-OMe bond | acs.org |

| [NiCl₂(depe)] | Organolithium | Cross-coupled products | Effective with organolithium | rsc.org |

| Chiral Ni(II) complex | Alkyl Grignard | Tertiary stereocenters | Stereospecific sp³-sp³ coupling | nih.gov |

Mechanistic studies suggest that the initial step in many catalytic cycles involving Grignard reagents is the formation of an anionic nickel(II) alkyl or aryl complex. nih.gov This species can then participate in subsequent steps, such as reductive elimination, to form the desired C-C bond.

Oxidative Addition Routes to Nickel(II)-Carbon Complexes

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a lower oxidation state is oxidized by the addition of a substrate. For nickel, this typically involves the reaction of a nickel(0) precursor with an organic halide (R-X) or other electrophiles to form a nickel(II) complex. rsc.orgacs.org

Ni(0)Lₙ + R-X → [Ni(II)(R)(X)Lₙ]

The efficiency and mechanism of oxidative addition are highly dependent on the nature of the organic electrophile and the supporting ligands on the nickel(0) center. For aryl halides, the reaction can proceed through different pathways, including a concerted SₙAr-type mechanism or a radical process involving halide abstraction. rsc.org Kinetic studies on the reaction of [Ni(COD)(dppf)] with various aryl halides have shown that an initial reversible displacement of the COD (cyclooctadiene) ligand by the aryl halide is followed by the irreversible oxidative addition step. rsc.org The nature of the ortho substituent on the aryl halide can determine whether the product is a Ni(II) species, [Ni(II)(Ar)X(dppf)], or a Ni(I) complex, [NiX(dppf)]. acs.org

Recent research has also illuminated the role of high-valent organometallic nickel intermediates. Some Ni(II) complexes can undergo oxidative addition with alkyl halides to generate detectable Ni(III) and even Ni(IV) intermediates, which then lead to C-C bond formation via reductive elimination. acs.org Bimetallic oxidative addition pathways have also been proposed, particularly in Kumada coupling reactions, where two Ni(II) aryl species might be involved in the activation of an alkyl halide. epfl.ch

| Ni(0) Precursor | Substrate | Product Type | Mechanistic Insight | Reference |

| [Ni(COD)(dppf)] | Aryl Halides | [Ni(II)(Ar)X(dppf)] or [Ni(I)X(dppf)] | Ligand displacement followed by irreversible oxidative addition | rsc.orgacs.org |

| (Me₃tacn)Ni(II)(cycloneophyl) | Alkyl Halides | Ni(III) and Ni(IV) intermediates | Formation of high-valent species | acs.org |

| Ni(0) | Chloroarenes | [NiCl(Ar)(dcpp)] | Concerted transition state | rsc.org |

Ligand Exchange and Transmetalation Strategies

Ligand exchange and transmetalation are pivotal strategies in the synthesis and modification of nickel(II) complexes. Ligand exchange involves the substitution of one or more ligands in the coordination sphere of the nickel ion with new ones. tandfonline.comdocbrown.inforsc.org This can be a simple substitution or can lead to changes in coordination number and geometry, for example, from an octahedral [Ni(H₂O)₆]²⁺ complex to a tetrahedral [NiCl₄]²⁻ or a square planar [Ni(CN)₄]²⁻ complex. docbrown.info The kinetics of these exchanges often proceed through a dissociative mechanism, involving a five-coordinate transition state. rsc.org

Transmetalation, in the context of synthesizing Ni-C bonds, typically refers to the transfer of an organic group from another metal to nickel. This process is not only central to the reactions with Grignard and organolithium reagents discussed earlier but is also a key step in many catalytic cross-coupling cycles, such as the Suzuki-Miyaura and Stille reactions. nih.govencyclopedia.pub

In Suzuki-Miyaura couplings, the reduction of a Ni(II) precatalyst to Ni(0) can occur via transmetalation with a boronic acid, leading to a diaryl Ni(II) intermediate that reductively eliminates to form the biaryl product and the active Ni(0) species. encyclopedia.pub In some cases, transmetalation can be the rate-determining step of the catalytic cycle. epfl.ch Computational and experimental studies on Ni-catalyzed Stille couplings have suggested novel transmetalation transition states, such as an 8-centered cyclic state involving a potassium ion bridge. nih.gov The nature of other ligands present, such as chloride, can significantly inhibit the rate of transmetalation. nih.gov

More complex transmetalation events, such as redox transmetalation, have also been proposed. This involves the transfer of an aryl group from a silver(I) species to a Ni(II) metallacycle, with a concurrent oxidation of the nickel center, which may be relevant in C-H functionalization reactions where silver salts are used as oxidants. researchgate.net

Synthesis of Nickel(II) Carbene Complexes

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry due to their strong σ-donating properties, which allow them to form highly stable metal complexes. The synthesis of Ni(II)-NHC complexes typically follows several routes. ucd.iemdpi.comacs.orgyork.ac.uk

A common method is the direct metalation of an imidazolium (B1220033) salt (the NHC precursor) with a suitable nickel(II) source, such as nickelocene (B73246) (NiCp₂). ucd.ieacs.org This reaction can lead to mono-carbene complexes like [NiCpX(trz)] or, with longer reaction times, bis-carbene complexes. ucd.ie Another approach involves transmetalation from a pre-formed silver-NHC complex to a nickel(II) source like (DME)NiCl₂. mdpi.com This method is particularly useful for generating a wide array of Ni(II)-NHC complexes with high yields. mdpi.comacs.org

Alternatively, free carbenes, generated by deprotonating the corresponding imidazolium salt, can be reacted directly with a nickel precursor. york.ac.ukresearchgate.net For example, neutral allylnickel complexes of the formula [Ni(η³-C₃H₅)(Im)Br] are prepared by reacting the dimeric precursor [Ni(η³-C₃H₅)Br]₂ with two equivalents of the free NHC. researchgate.net

| Synthetic Route | Nickel Source | Carbene Source | Example Product | Reference |

| Direct Metalation | NiCp₂ | Imidazolium Salt (IMes·HCl) | [Ni(η⁵-C₅H₅)(IMes)Cl] | ucd.ieacs.org |

| Transmetalation | (DME)NiCl₂ | Ag(I)-NHC Complex | py-ImPy-Ni(II) complexes | mdpi.com |

| Free Carbene Reaction | [Ni(η³-C₃H₅)Br]₂ | Free NHC (e.g., tBu₂Im) | [Ni(η³-C₃H₅)(tBu₂Im)Br] | researchgate.net |

| Ligand Substitution | NiCl₂(PMe₃)₂ | Chelating Dicarbene | [(tBuCCmeth)NiCl(PMe₃)]Cl | york.ac.uk |

Preparation of Nickel(II) Acetylide and Allyl Complexes

Nickel(II) acetylide (Ni-C≡CR) and allyl (Ni-η³-C₃H₅) complexes are important intermediates in various catalytic transformations.

Nickel(II) allyl complexes are most commonly prepared via two main routes: the oxidative addition of an allyl halide to a nickel(0) source or the reaction of an electrophilic nickel(II) salt with an allyl nucleophile, such as an allyl Grignard reagent. d-nb.infothieme-connect.de The oxidative addition route often yields dimeric, halide-bridged complexes like [Ni(η³-allyl)(μ-X)]₂. d-nb.info These dimers can then be converted to monomeric complexes by adding other ligands, such as phosphines or NHCs. d-nb.infothieme-connect.de For instance, a convenient one-pot synthesis starts from [Ni(CO)₄], an NHC, and an allyl halide to directly form [Ni(NHC)(η³-allyl)(X)] complexes. d-nb.info The alternative route, using an allylmagnesium halide with a nickel(II) salt like NiBr₂, typically produces monomeric bis(allyl)nickel(II) complexes directly. thieme-connect.de

Nickel(II) acetylide complexes are less commonly isolated as stable species but are frequently invoked as intermediates in Sonogashira-type cross-coupling reactions. Their synthesis can be achieved through the reaction of a terminal alkyne with a suitable nickel precursor, often in the presence of a base. Nickel(II) complexes containing thiosemicarbazone ligands have been shown to act as efficient catalysts for Sonogashira coupling, proceeding through a presumed Ni-acetylide intermediate. researchgate.net

| Complex Type | Synthetic Method | Reactants | Product | Reference |

| Allyl | Oxidative Addition | [Ni(CO)₄], Allyl Halide | [Ni(η³-allyl)(μ-X)]₂ | d-nb.info |

| Allyl | Nucleophilic Attack | NiBr₂, Allylmagnesium Bromide | Bis(η³-allyl)nickel | thieme-connect.de |

| Allyl | One-pot NHC addition | [Ni(CO)₄], NHC, Allyl Halide | [Ni(NHC)(η³-allyl)(X)] | d-nb.info |

| Acetylide | Catalytic Intermediate | Ni(II) complex, Terminal Alkyne, Base | Inferred Ni-C≡CR species | researchgate.net |

Diastereoselective Synthesis of Chiral Nickel(II) Carbanionoid Complexes

The development of asymmetric catalytic reactions relies heavily on the design of chiral metal complexes. The diastereoselective synthesis of chiral nickel(II) complexes containing a carbanionoid ligand (a ligand with a negatively charged carbon atom) is a sophisticated strategy for creating new stereocenters.

A notable example involves the use of chiral nickel(II) complexes of glycine (B1666218) or other amino acids as scaffolds. These complexes can be reacted in a stereocontrolled fashion. For instance, a chiral Ni(II) glycinate (B8599266) complex has been used in a three-component reaction with aromatic aldehydes and a source of soft carbanions (like malononitrile (B47326) or ethyl cyanoacetate). nih.gov This domino reaction constructs two new carbon-carbon bonds and generates two or three chiral centers with high diastereoselectivity. The chiral environment provided by the nickel complex dictates the facial selectivity of the attack on the aldehyde and the subsequent Michael addition, leading to the formation of novel α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. nih.gov

This methodology demonstrates how a chiral ligand framework around a Ni(II) center can effectively control the stereochemical outcome of bond-forming reactions involving carbanionic intermediates. nih.gov

Utilization of Chiral Ligands in Nickel(II) Glycinate Systems

The asymmetric synthesis of non-proteinogenic α-amino acids is a significant area of research, driven by their importance in medicinal chemistry and drug design. nih.gov A highly effective method for achieving stereocontrolled preparation of these tailor-made amino acids involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine. nih.govmdpi.com In these systems, the nickel(II) center acts as a template, holding a chiral auxiliary and a glycine Schiff base in a rigid, square-planar geometry. nih.gov This arrangement allows for the deprotonation of the α-carbon of the glycine moiety to form a nucleophilic, nickel-stabilized carbanion. This carbanionic intermediate is central to the synthetic utility of these complexes, enabling diastereoselective alkylation and other C-C bond-forming reactions to generate new, enantiomerically enriched α-amino acids. beilstein-journals.orgrsc.org

The general synthesis of these chiral nickel(II) glycinate complexes involves the self-assembly of three components: a nickel(II) salt, glycine, and a chiral ligand in a suitable solvent, typically in the presence of a base. nih.govmdpi.com The choice of the chiral ligand is critical, as its structure dictates the stereochemical outcome of subsequent reactions. beilstein-journals.orgcore.ac.uk One of the most widely used families of chiral ligands is derived from (S)-proline, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, often abbreviated as (S)-BPB. mdpi.comcore.ac.uk The benzophenone (B1666685) phenyl group in such ligands is essential for achieving high stereocontrol, as it shields one face of the planar nickel-stabilized carbanion, directing the approach of electrophiles to the opposite face. rsc.orgcore.ac.uk

The alkylation process, which generates the new amino acid, is typically carried out by treating the nickel(II) glycinate complex with a base to form the reactive carbanion, followed by the addition of an alkyl halide. rsc.org Various bases and reaction conditions have been explored to optimize yields and diastereoselectivity. rsc.orgsemanticscholar.org For instance, reactions performed in dimethylformamide (DMF) at room temperature using solid sodium hydroxide (B78521) as a catalyst have shown high optical yields for the synthesis of amino acids like (S)-alanine, (S)-valine, and (S)-phenylalanine. rsc.org After the alkylation step, the newly formed amino acid can be liberated from the complex through acidic hydrolysis, and the chiral auxiliary can often be recovered. mdpi.comsemanticscholar.org

Recent advancements have focused on improving the practicality and scalability of these synthetic methods. One notable development is the use of the soluble organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of traditional inorganic bases like carbonates. This modification has led to improved process efficiency, safety, and higher yields in large-scale syntheses. nih.govacs.org

Research Findings on Synthetic Conditions

The following table summarizes various synthetic approaches and their outcomes in the preparation and alkylation of chiral nickel(II) glycinate complexes.

Advanced Spectroscopic and Structural Elucidation of Nickel Ii Carbon Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organonickel(II) Characterization

NMR spectroscopy stands as a powerful tool for probing the structure and dynamics of organonickel(II) complexes in solution. The paramagnetic nature of many Ni(II) centers introduces unique challenges and opportunities for spectral analysis.

¹H and ¹³C NMR are fundamental techniques for characterizing the organic framework of organonickel(II) complexes. In diamagnetic square-planar Ni(II) complexes, such as those with tridentate 1,3-bis(azolylmethyl)phenyl ligands, the NMR spectra provide clear information about the ligand structure and its coordination to the metal center. researchgate.net For instance, the synthesis of an air- and thermally stable organonickel(II) complex with two Csp³–Ni(II) bonds was confirmed by NMR data, which also suggested a higher negative charge on the carbanionic center compared to its palladium and platinum analogs. arkat-usa.orgumich.edu

However, many organonickel(II) complexes are paramagnetic, leading to significant shifts and broadening of NMR signals. rsc.orgnih.govscispace.com Despite these challenges, ¹H NMR can provide valuable structural information. For example, in paramagnetic nickel(II) complexes with bis(pyrazolyl)methane ligands, well-resolved, hyperfine-shifted resonances spread over a wide spectral window (around 80 ppm) have been observed. rsc.orgnih.govpsu.edu These shifts are highly sensitive to the geometric arrangement of the ligands. rsc.orgnih.govpsu.edu The temperature dependence of these paramagnetic shifts can also be analyzed to gain further insight into the magnetic properties of the complexes.

¹³C NMR spectra of paramagnetic complexes are often more challenging to obtain due to broader signals. Nevertheless, in some cases, resonances for ligand carbon atoms can be identified. For certain bis(pyrazolyl)methane nickel(II) complexes, ¹³C{¹H} spectra have shown distinct signals for the different carbon environments within the ligand. psu.edu

³¹P NMR is particularly useful for organonickel(II) complexes containing phosphine (B1218219) ligands. The chemical shifts in ³¹P NMR are sensitive to the geometry and electronic environment of the nickel center. researchgate.net Studies have shown a large solvent dependence on the ³¹P chemical shift for complexes like dichlorobis(tributylphosphine)nickel(II), which is attributed to a diamagnetic-paramagnetic equilibrium. researchgate.net Density functional theory (DFT) calculations have been employed to predict ³¹P NMR chemical shifts for a range of nickel(0), nickel(I), and nickel(II) complexes, showing good agreement with experimental data for many systems. wichita.eduacs.org For dicarbonylnickel phosphine complexes, ¹J(⁶¹Ni,³¹P) coupling constants have been measured directly from ⁶¹Ni NMR spectra. tamu.edu

Table 1: Representative ¹H NMR Data for Paramagnetic Nickel(II) Complexes

| Compound | Proton | Chemical Shift (ppm) |

| [NiBr₂{CH₂Ph(3,5-Me₂pz)₂}] | pz-H⁴ | ~ -20 |

| pz-Me³ | ~ 15 | |

| pz-Me⁵ | ~ 50 | |

| CH | ~ 60 | |

| (O₂TPP)Ni(II)(Ph)Br | pyrrole | -165.21 (at 243 K) |

| furan | -54.49 (at 243 K) | |

| o-Ph | 558 (at 243 K) | |

| m-Ph | 153.46 (at 243 K) | |

| p-Ph | 71.58 (at 243 K) |

Data sourced from studies on bis(pyrazolyl)methane and dioxaporphyrin complexes. psu.edunih.govacs.org

The presence of unpaired electrons in paramagnetic Ni(II) complexes causes large shifts in the NMR resonances, known as isotropic or hyperfine shifts. These shifts are the sum of two contributions: the contact shift, arising from the delocalization of unpaired electron spin density onto the observed nucleus, and the pseudocontact shift, which results from the magnetic anisotropy of the complex.

The analysis of these isotropically shifted resonances provides a detailed map of the electronic structure and the distribution of spin density within the molecule. scispace.com For example, in paramagnetic organonickel(II) complexes of 21,23-dioxaporphyrin, extremely large upfield and downfield shifts are observed for both the macrocycle and the axial phenyl ligand protons. nih.govacs.org The pattern of these shifts can be used to deduce the nature of the nickel-ligand bonding and the spin delocalization mechanisms. nih.govacs.org

Temperature-dependent NMR studies are crucial for separating the contact and pseudocontact contributions to the isotropic shift. The contact shift is typically proportional to 1/T, while the pseudocontact shift is proportional to 1/T². By plotting the chemical shift against the inverse of temperature (a Curie plot), the nature of the shift can be investigated. This information is invaluable for understanding the magnetic properties and solution structure of paramagnetic organonickel(II) species. rsc.orgnih.gov

1H NMR, 13C NMR, and 31P NMR Spectroscopic Studies

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical insights into the bonding and structure of organonickel(II) complexes by probing their molecular vibrations.

The stretching frequency of the nickel-carbon (Ni-C) bond is a key diagnostic feature in the vibrational spectra of these compounds. While direct observation of the Ni-C stretch can be challenging, its presence and position can be inferred through careful spectral analysis and comparison with related compounds. For instance, in nickel carbonyl complexes, the metal-carbon bonds are understood to have partial double-bond character. researchgate.net In a study of a polymeric Ni-succinato complex, DFT calculations were used to reliably assign the vibrational modes, although the Ni-O stretching vibration was not directly observed in the experimental spectra. tandfonline.com

IR and Raman spectroscopy are also highly effective for characterizing the ligands attached to the nickel center. In complexes with Schiff base ligands, the C=N imine stretch is a prominent band in the IR spectrum, and its shift upon coordination to the nickel atom provides evidence of bonding. sci-hub.se Similarly, in complexes with pyrazole-containing ligands, the C=N stretching vibration is a significant absorption. psu.edu For sulfur-nitride complexes of nickel(II), both IR and Raman spectra have been used to assign absorption bands, aided by isotopic substitution and normal coordinate analysis. tandfonline.com

In more complex systems, such as models of [NiFe] hydrogenase, nuclear resonance vibrational spectroscopy (NRVS) has been employed to directly observe nickel-iron interactions by using ⁵⁷Fe labeling. osti.gov DFT calculations are often used in conjunction with experimental vibrational spectra to achieve a complete and accurate assignment of the observed bands, which is essential for elucidating the molecular structures of these complexes. tandfonline.comresearchgate.net

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Nickel(II) Complexes

| Complex | Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| [Ni(succ)(H₂O)₄]n | νas(COO⁻) | 1529 | 1528 | tandfonline.com |

| νs(COO⁻) | 1402 | 1428 | tandfonline.com | |

| ν(C-C) | 1065 | 1062 | tandfonline.com | |

| νs(Ni-O)H₂O | 333 | 337 | tandfonline.com | |

| Ni(II)-Nicotinic Acid | ν(C=O) | 1692 | 1692 | researchgate.net |

| Ring Stretch | 1599 | 1605 | researchgate.net | |

| Ni(II)-Schiff Base | ν(C=N) | 1578-1605 | - | |

| ν(Ni-N) | 430-480 | - | ||

| ν(Ni-O) | 400-450 | - |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Circular Dichroism

The UV-Vis spectra of nickel(II) complexes are dominated by d-d transitions, which are typically weak due to being Laporte forbidden. The energies of these transitions are directly related to the ligand field splitting parameter (Δo or Δt), which quantifies the energy difference between the d-orbitals in the presence of the ligands. The color of nickel(II) complexes is a direct consequence of these electronic transitions. For example, the green color of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, and the pale blue of the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, arise from their different absorption spectra, which in turn reflect the different ligand field strengths of water and ammonia (B1221849). docbrown.info

In square-planar nickel(II) complexes, which are typically d⁸ and diamagnetic, the electronic spectra can be more complex, often featuring intense charge-transfer bands in addition to the weaker d-d transitions. rsc.orgrsc.orgacs.orgnih.gov For instance, a square-planar nickel(II) complex with a tetradentate o-phenylenebis(N′-methyloxamidate) ligand exhibits an intense metal-to-ligand charge transfer (MLCT) band in the UV region. rsc.orgrsc.org In contrast, the corresponding nickel(III) complex shows a ligand-to-metal charge transfer (LMCT) band in the near-infrared (NIR) region. rsc.orgrsc.org

The nature of the ligands has a profound effect on the electronic spectra and the ligand field splitting. chemistryjournals.net By systematically varying the ligands, the electronic properties of the complex can be tuned. This has been demonstrated in a series of square-planar Ni(diimine) complexes. chemistryjournals.net The solvatochromism of nickel(II) complexes, where the color of the complex changes with the solvent, is another manifestation of the sensitivity of the electronic structure to the environment. This has been studied for a tetradentate Schiff base nickel(II) complex, where spectroscopic measurements were used to determine coordination properties and ligand-field parameters in various solvents. nih.gov

Table 3: Electronic Absorption Data for Selected Nickel(II) Complexes

| Complex | Solvent/State | λmax (nm) | Transition Assignment | Reference |

| [Ni(H₂O)₆]²⁺ | Aqueous | 450, 700 | d-d | docbrown.info |

| [Ni(NH₃)₆]²⁺ | Aqueous | 360, 590 | d-d | docbrown.info |

| [Ni(L¹)]²⁻ | Acetonitrile | 357 | MLCT | rsc.org |

| [Ni(L¹)]⁻ (Ni(III)) | Acetonitrile (-40 °C) | 910 | LMCT | rsc.org |

L¹ = o-phenylenebis(N′-methyloxamidate)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Species

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, making it indispensable for the characterization of paramagnetic nickel(II) complexes and any radical intermediates that may form in reactions. nih.govresearchgate.net

Nickel(II) ions with a d⁸ electron configuration can be either paramagnetic (S=1), typically in octahedral or tetrahedral geometries, or diamagnetic (S=0) in square-planar geometries. EPR is particularly suited for studying the paramagnetic S=1 state. However, Ni(II) is a non-Kramers ion, meaning it has an integer spin. For such ions, EPR signals can be difficult to observe under standard conditions due to large zero-field splitting (ZFS), which can make the energy of the microwave quantum insufficient to induce transitions. rsc.org

High-frequency and high-field EPR (HFEPR) has been successfully used to overcome this limitation and characterize pseudotetrahedral Ni(II) complexes that are "EPR-silent" at conventional frequencies. acs.org By analyzing the HFEPR spectra, the ZFS parameters (D and E) and g-values can be determined, providing detailed information about the electronic structure and symmetry of the nickel ion's environment. acs.org

EPR is also crucial for identifying and characterizing nickel(III) species (d⁷, S=1/2), which are often generated through electrochemical or chemical oxidation of Ni(II) complexes. rsc.org For example, the one-electron oxidation of a square-planar Ni(II) complex with a quinoxaline-2,3-dithiol (B7734207) ligand produced a Ni(III) species with a characteristic rhombic EPR spectrum at 77 K. rsc.org Similarly, the singly oxidized species of a nickel(II)–L¹ complex gave a rhombic X-band EPR spectrum characteristic of a low-spin, square-planar Ni(III) ion. rsc.org

Furthermore, EPR can be used to study radical intermediates. In the case of square-planar nickel(II) complexes with redox-active ligands, the oxidation can be ligand-centered, leading to a Ni(II)-ligand radical species, or metal-centered, forming a Ni(III) species. EPR, in conjunction with other techniques and theoretical calculations, can distinguish between these possibilities. rsc.org The technique is also ideal for investigating the bonding of paramagnetic molecules like nitric oxide (NO) to nickel centers. rsc.org

Table 4: EPR Parameters for Selected Nickel Species

| Species | g-values | ZFS Parameters (cm⁻¹) | Comments | Reference |

| Ni(PPh₃)₂Cl₂ (Ni(II)) | gₓ = gᵧ = g₂ = 2.20 | D = +13.20, |E| = 1.85 | HFEPR study | acs.org |

| [NiL¹]⁻ (Ni(III)) | g₁ = 2.193, g₂ = 2.080, g₃ = 2.006 | - | Rhombic spectrum, S=1/2 | rsc.org |

| [Ni(L¹)₂]⁻ (Ni(III)) | gₓₓ ≈ 2.30, gᵧᵧ ≈ 2.05, g₂₂ ≈ 2.03 | - | Rhombic spectrum, dₓᵧ¹ config. | rsc.org |

L¹ = o-phenylenebis(N′-methyloxamidate); L¹ = quinoxaline-2,3-dithiol

X-ray Crystallography for Molecular Geometry and Bond Length Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For nickel(II)-carbon systems, it provides unequivocal evidence of molecular geometry, coordination environment, and the specific lengths and angles of the bonds involving the nickel center.

Research on N-heterocyclic carbene (NHC) complexes of nickel(II) reveals significant structural details. In many instances, nickel(II) adopts a square-planar geometry. For example, the complex (NitronNHC)₂NiBr₂ exhibits a perfect square-planar environment with the carbene and bromide ligands in a trans configuration, resulting in C–Ni–C and Br–Ni–Br bond angles of 180.0°. osti.gov The Ni–C(NHC) bond lengths in such d⁸ complexes are characterized as polar σ-bonds, and they are typically longer than the Ni–C bonds found in d¹⁰ Ni(NHC)₂ compounds where π-backbonding is more significant. osti.gov

In other square-planar nickel(II) complexes, such as those with tridentate, dianionic [S,N,O]²⁻ ligands and an N-heterocyclic carbene, the geometry is slightly distorted. d-nb.info The coordination angles around the nickel atom in these cases range from approximately 85° to 90°. d-nb.info The Ni–C(carbene) bond length in one such complex was measured at 1.8809(14) Å. d-nb.info Similarly, studies on mesoionic carbene-stabilized nickel(II) complexes show Ni-C(carbene) distances around 1.91 to 1.98 Å, with variations depending on the steric bulk of other ligands in the coordination sphere. rsc.org For instance, a nickel acetylide complex displayed a Ni–C(acetylide) bond length of 1.846(4) Å, while a related fluoroarene complex showed a slightly longer Ni–C(arene) bond of 1.867(4) Å, reflecting greater steric crowding. rsc.org

The reactivity of [Ni(NHC)₂] complexes with carbon disulfide (CS₂) leads to the formation of products where the Ni–C(carbene) bond lengths are influenced by the nature of the resulting CS₂ ligand. In [Ni(IiPrMe)₂(η²-CS₂)], the two Ni–C(carbene) bonds are inequivalent, measuring 1.892(1) Å and 1.965(1) Å, respectively. rsc.org

| Compound Class/Example | Coordination Geometry | Ni-C Bond Length (Å) | Other Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| (NitronNHC)₂NiBr₂ | Square-Planar (trans) | 1.894(3) | Ni-Br: Not specified | osti.gov |

| [S,N,O]Ni(NHC) Complex | Square-Planar | 1.8809(14) | Ni-S: 2.1572(5), Ni-O: 1.8796(11), Ni-N: 1.9038(12) | d-nb.info |

| [Ni(IiPrMe)₂(η²-CS₂)] (1a) | Distorted Tetrahedral | 1.892(1) [Ni-C1], 1.965(1) [Ni-C2] | Ni-C(CS₂): 1.832(1), Ni-S: 2.187(1) | rsc.org |

| Mesoionic Carbene Nickel(II) Acetylide (8) | Square-Planar | 1.913(4), 1.914(4) [Ni-C(carbene)] | Ni-C(acetylide): 1.846(4) | rsc.org |

| Mesoionic Carbene Nickel(II) Fluoroarene (11) | Square-Planar | 1.972(4), 1.977(4) [Ni-C(carbene)] | Ni-C(arene): 1.867(4) | rsc.org |

Photoelectron Spectroscopy (UPS and XPS) for Electronic Structure Probing

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to investigate the electronic states of atoms in a material. XPS provides information on elemental composition, chemical states, and electronic state of the elements, while UPS is used to probe the valence band structure.

In the study of nickel-carbon systems, XPS is frequently employed to characterize the oxidation state of nickel and the chemical environment of carbon and other constituent atoms. For nickel nanoparticles supported on nitrogen-doped carbon (Ni-NC), XPS analysis of the Ni 2p region helps determine the valence state of nickel. rsc.org The binding energy of the Ni 2p₃/₂ peak, often found around 855.0-855.9 eV, typically falls between the values for metallic Ni⁰ (around 853.0 eV) and Ni²⁺ in compounds like nickel phthalocyanine (B1677752) (NiPc) (855.7 eV), indicating a valence state between 0 and +2 for the nickel atoms. researchgate.net

In graphitic carbon nitride functionalized with NiO nanoaggregates (gCN–NiO), a detailed XPS analysis provides evidence for the electronic interplay between the components. aip.org The Ni 2p signal in such materials can show a complex multiplet structure, which is sensitive to the local environment, crystallinity, and defectivity of the nickel species. aip.org For nickel phthalocyanine (NiPc) thin films, the C 1s peak is deconvoluted into components representing C–C bonds (at ~284.8 eV) and C–N bonds (at ~286.2 eV). researchgate.net The N 1s peak appears around 399.3 eV, and the Ni 2p peak is observed at approximately 855.9 eV, both corresponding to Ni–N bonds. researchgate.net

Studies using in-situ Near-Ambient-Pressure XPS (NAP-XPS) on nickel foils exposed to methane (B114726) have identified different carbon species. nih.gov These include nickel carbide, graphene, and graphitic carbon, which can be distinguished by their C 1s binding energies. For instance, the C 1s peak for graphene/graphite is typically observed around 284.3 eV. nih.gov During plasma-surface interactions on nickel foils, XPS of the O 1s and Ni 2p regions shows the reduction of nickel oxides (NiO at 854.1 eV and Ni₂O₃ at 855.6 eV for the Ni 2p₃/₂ region) by hydrogen plasma. nih.gov

| Compound/System | Core Level | Binding Energy (eV) | Interpretation | Reference |

|---|---|---|---|---|

| Nickel Phthalocyanine (NiPc) | Ni 2p | ~855.9 | Ni-N bonds, Ni(II) state | researchgate.net |

| C 1s | 284.8 / 286.2 | C-C / C-N bonds | researchgate.net | |

| N 1s | ~399.3 | Ni-N bonds | researchgate.net | |

| Ni-NC Catalysts | Ni 2p₃/₂ | ~855.0 | Valence state between Ni⁰ and Ni²⁺ | researchgate.net |

| N 1s | ~398.6 / ~400.7 | Pyridinic N / Pyrrolic N | rsc.org | |

| Ni Foil (oxidized) | Ni 2p₃/₂ | 852.6 / 854.1 / 855.6 | Metallic Ni / NiO / Ni₂O₃ | nih.gov |

| C 1s | 284.3 | Graphene/Graphite | nih.gov | |

| gCN-NiO Composite | Ni 2p | Complex multiplet | Sensitive to local environment and defects | aip.org |

Mass Spectrometry and Elemental Analysis for Compositional Verification

The precise composition of newly synthesized nickel(II)-carbon complexes is fundamentally verified through a combination of mass spectrometry (MS) and elemental analysis. These techniques are crucial for confirming that the isolated product matches the expected molecular formula.

Elemental analysis provides the percentage composition of elements (typically C, H, N, and S) in a compound. The experimental percentages are compared against the calculated theoretical values for the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and composition. core.ac.ukresearchgate.net For example, the characterization of various nickel(II) thiosemicarbazone complexes routinely includes tables comparing the calculated and found percentages for C, H, and N. core.ac.uk

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the complex. For organometallic compounds, which can be sensitive to air, moisture, and heat, the choice of ionization technique is critical. uvic.ca Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are commonly used. ESI is a soft ionization technique suitable for analyzing thermally sensitive and non-volatile compounds from a solution. uvic.caresearchgate.net HRMS provides highly accurate mass measurements, which can further confirm the elemental formula.

In the characterization of organonickel radical complexes, HRMS analysis was used to distinguish between different structural forms. acs.orgnih.gov For instance, the analysis of a cationic complex, [(tBu-pyrox)Ni(Dipp)]⁺[BAr₂₄F]⁻, revealed a mass corresponding to the cation after loss of the counter-ion, confirming its formulation. acs.orgnih.gov Similarly, the reaction of [Ni(NHC)₂] with CS₂ yielded complexes that were characterized by elemental analysis and HRMS to confirm their stoichiometry. rsc.org The characterization of 14-membered macrocyclic nickel(II) complexes also relies on ESI-MS to identify the molecular ion peak, alongside elemental analysis and other spectroscopic methods. rsc.org

Table of Compounds Mentioned

| Abbreviation/Systematic Name | Chemical Formula/Description |

|---|---|

| (NitronNHC)₂NiBr₂ | Bis(1,4-diphenyl-3-phenyl-1,2,4-triazol-5-ylidene)nickel(II) bromide |

| [S,N,O]Ni(NHC) | A nickel(II) complex with a tridentate, dianionic [S,N,O]²⁻ ligand and an N-heterocyclic carbene |

| [Ni(IiPrMe)₂(η²-CS₂)] | (η²-Carbon Disulfide)bis(1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene)nickel(0) |

| Nickel Phthalocyanine (NiPc) | C₃₂H₁₆N₈Ni |

| gCN-NiO | A composite of graphitic carbon nitride and nickel(II) oxide |

| [(tBu-pyrox)Ni(Dipp)]⁺[BAr₂₄F]⁻ | A cationic three-coordinate nickel(II) radical complex |

| Nickel(II) thiosemicarbazone complexes | Complexes formed between Nickel(II) and various thiosemicarbazone ligands |

| 14-membered macrocyclic nickel(II) complexes | Complexes of nickel(II) with 14-membered bis-thiosemicarbazide and bis-isothiosemicarbazide macrocyclic ligands |

Electronic Structure and Theoretical Investigations of Nickel Ii Carbanionoid Complexes

Quantum Chemical Approaches: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic properties of nickel(II) complexes. researchgate.netnih.gov DFT offers a balance between computational cost and accuracy, making it suitable for the often large and complex systems involving nickel and organic ligands. researchgate.net Functionals like B3LYP are commonly employed to model molecular geometries and electronic structures, providing results that correlate well with experimental data obtained from techniques like X-ray diffraction. niscpr.res.inrsc.org More advanced ab initio methods, such as coupled-cluster (e.g., CCSD(T)), can offer even higher accuracy for spin-state energetics, which is a critical parameter in open-shell transition metal chemistry. rsc.org

These computational approaches allow for the detailed exploration of mechanisms and the origins of stereoselectivity in organometallic reactions. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can map out entire reaction pathways and gain insight into the thermodynamic and kinetic feasibility of proposed mechanistic steps. nih.gov

Computational studies provide deep insights into the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding a complex's chemical behavior.

In many nickel(II) complexes, the FMOs are not confined to either the metal or the ligand but are delocalized across the entire molecule. sciepub.com For example, in a study of a Ni(II) complex with a tetradentate Schiff base ligand, DFT calculations revealed that the HOMO and LUMO were distributed over both the nickel center and the ligand framework. sciepub.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, influencing the complex's stability and reactivity. A smaller gap generally corresponds to a more easily excitable and more reactive species. sciepub.com

The table below presents data from a combined experimental and computational study on a {Bis(2R)-2-hydroxy-3-(iminomethyl)cyclohexaol}benzene Nickel(II) complex, illustrating typical FMO energy values and compositions. sciepub.com

| Molecular Orbital | Energy (eV) | Character (% Ni / % Ligand) |

| LUMO+1 | -5.194 | 31B |

| LUMO | -5.289 | 33A |

| HOMO | -5.879 | 6% / 32% (MO #30B) |

| HOMO-1 | -5.955 | 46% / 20% (MO #32A) |

| Energy Gap (ΔE) | 0.59 eV |

Data sourced from a DFT study on a Ni(II) complex. sciepub.com The character refers to the molecular orbital number and spin.

For open-shell systems, such as a square-planar nickel(III) π-cation radical complex, DFT calculations can elucidate the spin density distribution. rsc.org In one such case, a singlet ground state resulted from the antiferromagnetic coupling between the Ni(III) ion's 3dyz orbital and the π orbital of a benzosemiquinone-type radical ligand. rsc.org This detailed analysis of spin distribution is fundamental to understanding the magnetic properties and reactivity of paramagnetic nickel species.

The nature of the bonding between the nickel(II) center and the carbanionic ligand is a central focus of theoretical studies. These interactions can range from primarily ionic to significantly covalent. libretexts.org DFT calculations allow for a quantitative analysis of this covalency by examining the composition of the molecular orbitals. For instance, the degree of mixing between metal d-orbitals and ligand orbitals in the bonding MOs indicates the extent of covalent character. sciepub.comlibretexts.org

The accuracy of DFT in reproducing experimental geometries is a testament to its power in analyzing these interactions. The table below compares selected bond lengths of a Ni(II) Schiff base complex determined by X-ray crystallography and calculated using DFT.

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |

| Ni-O1 | 1.831(2) | 1.870 |

| Ni-O2 | 1.817(2) | 1.868 |

| Ni-N1 | 1.848(2) | 1.889 |

| Ni-N2 | 1.940(2) | 1.980 |

Data for complex [Ni(LA)(4-pyI)] where LA is a dianionic O,N,O-tridentate Schiff base ligand. mdpi.com

Computational Studies of Molecular Orbitals, Spin Densities, and Energy Landscapes

Correlation Between Electronic Structure and Reactivity

For example, studies on Ni(II) porphyrinoid complexes used for the hydrogen evolution reaction (HER) have shown that subtle structural changes, like the hydrogenation of the porphyrin periphery, can dramatically enhance catalytic reactivity. semanticscholar.orgrsc.org DFT calculations revealed that upon two-electron reduction, more electron density becomes localized on the nickel center in the hydrogenated analogue. semanticscholar.orgrsc.org This increased electron density on the metal facilitates the formation of a highly reactive nickel hydride intermediate, which is crucial for the catalytic process. semanticscholar.orgrsc.org This provides a direct link between a theoretically calculated property (electron density at the Ni center) and an experimental observation (enhanced catalytic turnover frequency).

Similarly, in the context of ligand-metal cooperativity, the redox-active nature of a ligand can be harnessed to control the reactivity of the metal center. rsc.org DFT calculations on nickel(II) complexes with imino-o-benzoquinonato ligands demonstrated how electron transfer between the metal and the non-innocent ligand controls the formation and selectivity of key metal-hydride intermediates in the catalytic reduction of nitriles. rsc.org The electronic structure dictates whether the hydride acts as a nucleophile or a radical, thus determining the reaction pathway.

Theoretical Modeling of Redox States in Organonickel(II) Catalytic Cycles

Many catalytic processes involving organonickel compounds proceed through cycles that involve changes in the oxidation state of the nickel center (e.g., Ni(0)/Ni(II), Ni(I)/Ni(III), or Ni(II)/Ni(III)). wikipedia.orgrsc.org Theoretical modeling is essential for mapping these complex catalytic cycles, identifying key intermediates, and understanding the energetics of each elementary step.

A notable example is the DFT study of a photoredox-mediated C-N cross-coupling reaction, which involved a dual iridium/nickel catalytic system. rsc.org The calculations explored various potential mechanisms and concluded that the most favorable pathway involved a radical mechanism that merges separate iridium and nickel catalytic cycles. rsc.org The nickel portion of the cycle was modeled as proceeding through Ni(II) → Ni(III) → Ni(II) states. rsc.org The rate-determining step was identified as a σ-bond metathesis, and the model could rationalize why α-substitution on the amine substrate suppressed the reaction due to steric effects. rsc.org

To analyze the efficiency of such cycles, the energetic span model provides a powerful conceptual framework. nih.gov This model, which can be extended to various catalytic systems, uses the calculated energy profile to determine the turnover frequency (TOF) of the entire cycle. nih.govosti.gov It identifies the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS), which are not necessarily the lowest and highest points on the energy profile, respectively. nih.gov The energetic span (δE) between these two states serves as the apparent activation energy for the entire catalytic cycle. nih.gov This approach moves beyond the concept of a single "rate-determining step" to a more holistic view where the kinetics are controlled by specific states, providing a direct and quantitative link between theoretical energy landscapes and experimental reaction rates. nih.govosti.gov

Mechanistic Studies of Nickel Ii Mediated and Catalyzed Reactions Involving Carbon Donor Species

Elementary Steps in Organonickel(II) Catalysis

Oxidative Addition Mechanisms with Carbon Electrophiles

Oxidative addition is a critical step for the activation of carbon electrophiles, initiating many nickel-catalyzed cross-coupling reactions. In this process, a low-valent nickel center, typically Ni(0), formally inserts into a carbon-halogen (C-X) or carbon-oxygen (C-O) bond, leading to a higher-valent organonickel(II) species. The mechanism of this step can vary significantly depending on the nature of the electrophile, the ligands on the nickel center, and the reaction conditions. rsc.orgacs.org

Several mechanistic pathways have been identified for the oxidative addition to Ni(0) complexes:

Concerted Oxidative Addition: This is a two-electron process where the C-X bond cleavage and the formation of Ni-C and Ni-X bonds occur simultaneously through a three-centered transition state. rsc.orgacs.org This pathway is often favored for aryl and vinyl halides. Kinetic and computational studies on the reaction of triphosphine-ligated Ni(0) with aryl halides support a concerted mechanism, forming stable five-coordinate Ni(II)-aryl compounds. acs.orgnih.gov

SN2-Type Mechanism: For alkyl halides, particularly primary ones, an SN2-like pathway can be operative. The nucleophilic Ni(0) center attacks the carbon atom, displacing the halide. This pathway is generally less favorable for secondary and tertiary electrophiles due to steric hindrance. nih.gov

Radical Mechanisms: Due to nickel's ability to engage in single-electron transfer (SET) processes, radical pathways are also common, especially for C(sp³)–X bonds. nih.gov These can involve an outer-sphere electron transfer from Ni(0) or Ni(I) to the electrophile, generating a carbon-centered radical and a nickel halide species. nih.gov Subsequent radical capture by a nickel complex can then form the organonickel intermediate. The rate of reaction for alkyl halides often follows the order t-BuX > s-BuX > n-BuX, which is consistent with a radical mechanism involving halide abstraction. rsc.org

The choice of ligand plays a crucial role in modulating the rate and mechanism of oxidative addition. For instance, detailed kinetic studies on [Ni(COD)(dppf)] with various aryl electrophiles showed that the reactions proceed via a fast ligand exchange pre-equilibrium, followed by the oxidative addition step. acs.org The nature of the phosphine (B1218219) ligands, such as their steric bulk and electronic properties, can influence the selectivity and efficiency of the oxidative addition. researchgate.netchimia.ch

| Ligand System | Electrophile Type | Proposed Mechanism | Key Findings | Reference |

| Tris(phosphine) pincer | Aryl Halides | Concerted | Forms stable, pentacoordinate Ni(II) aryl species. | acs.org |

| Ni(PEt₃)₃ | Aryl Halides | Radical/SET | Competition between Ni(II) product and Ni(I) species formation. | chimia.ch |

| Ni(COD)(dppf) | Aryl Halides | Concerted (after ligand exchange) | Rate is dependent on the nature of the aryl halide; ortho-substituents influence selectivity. | acs.org |

| Ni(PPh₃)₄ | Alkyl Halides | Radical (Halide Abstraction) | Rate order (t-BuX > s-BuX > n-BuX) supports a radical pathway. | rsc.org |

Reductive Elimination Pathways for C-C and C-Heteroatom Bond Formation

Reductive elimination is the bond-forming step in many catalytic cycles, where two ligands (e.g., two carbon fragments or a carbon and a heteroatom fragment) are coupled from the nickel center, regenerating a lower-valent nickel species. For Ni(II) complexes, direct reductive elimination can be challenging due to the relatively weak oxidizing power of the Ni(II) center. researchgate.netrsc.org

The general reaction is: LₙNi(II)(R)(R') → LₙNi(0) + R-R'

Several factors and alternative pathways can facilitate this crucial step:

Direct Reductive Elimination: This process is often the rate-determining step and can have a high activation barrier, particularly for the formation of C(sp³)–C(sp³) bonds from dialkylnickel(II) complexes. researchgate.netacs.org The geometry of the complex is critical, with reductive elimination typically occurring from a cis-arrangement of the coupling partners.

Electron Density-Controlled Reductive Elimination: The rate of reductive elimination can be accelerated by modifying the electron density at the nickel center. For example, the coordination of a Z-type ligand, such as a Lewis acid like ZnCl₂, can withdraw electron density from the nickel, promoting the reductive elimination. Computational studies have shown that a Zn-assisted pathway for C(sp³)–C(sp³) bond formation is significantly lower in energy than the direct pathway. researchgate.netacs.org

Oxidation-Induced Reductive Elimination: Oxidizing the Ni(II) center to a higher oxidation state, such as Ni(III) or Ni(IV), dramatically facilitates reductive elimination. rsc.orgnih.gov This is a key principle in photoredox/nickel dual catalysis, where a photocatalyst oxidizes the Ni(II) intermediate to a transient, highly reactive Ni(III) species, which then undergoes rapid reductive elimination. rsc.orgacs.org For instance, the capture of a carbon radical by a Ni(II)-aryl complex forms a Ni(III) intermediate, from which C(sp²)–C(sp³) bond formation is very fast. acs.org

Steric Effects: Increasing steric hindrance around the nickel center can destabilize the organonickel(II) complex and lower the barrier for reductive elimination. Studies on dialkylnickel(II) complexes with sterically encumbered 2,9-disubstituted phenanthroline ligands showed that they undergo C(sp³)–C(sp³) reductive elimination with exceptional ease compared to their unsubstituted analogues. nih.gov

Photochemical Activation: Light can also be used to induce reductive elimination from otherwise stable Ni(II) complexes. Irradiation of dialkyl bipyridine Ni(II) complexes with visible light can promote C(sp³)–C(sp³) bond formation through a photolysis/radical-rebound mechanism, bypassing the high thermal barrier. chemrxiv.org

| Reductive Elimination Pathway | Facilitating Factor | Example System | Key Observation | Reference |

| Direct | Steric Hindrance | (2,9-Me₂-phen)Ni(CH₂TMS)₂ | Reductive elimination at 60 °C, while the unsubstituted analogue is stable at 100 °C. | nih.gov |

| Electron Density-Controlled | Lewis Acid (Zn) Assistance | (L)Ni(Alkyl)(Aryl)-ZnCl₂ | Zn coordination significantly lowers the activation barrier for C-C coupling. | researchgate.netacs.org |

| Oxidation-Induced | Chemical or Photochemical Oxidation | (L)Ni(II)(R)(R') → (L)Ni(III)(R)(R')⁺ | Ni(III) and Ni(IV) intermediates undergo much faster reductive elimination than Ni(II). | acs.orgacs.org |

| Photochemical | Light Irradiation | (t-Bubpy)Ni(II)(CH₂SiMe₃)₂ | Blue light irradiation induces C(sp³)–C(sp³) bond formation. | chemrxiv.org |

Migratory Insertion Reactions

Migratory insertion is a fundamental step in which an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide (CO), inserts into a nickel-carbon bond. This process is key to many carbon-carbon bond-forming reactions, including polymerization and carbonylation. nih.govrsc.org

The general process involves the coordination of the unsaturated substrate to the nickel center, followed by the migration of an alkyl or aryl group from the nickel to one of the carbons of the coordinated substrate. This results in the formation of a new, longer alkyl ligand and a vacant coordination site on the nickel.

Key aspects of migratory insertion in organonickel(II) chemistry include:

Alkene and Alkyne Insertion: The insertion of alkenes into Ni-C bonds is a central step in nickel-catalyzed hydrofunctionalization and dicarbofunctionalization reactions. rsc.orgrsc.org Compared to palladium, nickel often exhibits faster rates for migratory insertion. rsc.org The regioselectivity of the insertion is controlled by both electronic and steric factors of the alkene and the nickel complex. For example, in the hydrovinylation of styrene, the insertion of the alkene into a Ni-H bond forms a benzylnickel intermediate. acs.org

CO Insertion: The migratory insertion of carbon monoxide into a Ni-C bond is a key step in carbonylation reactions. This process typically proceeds readily and is often reversible.

Comparison with β-Hydride Elimination: Migratory insertion is often in competition with β-hydride elimination. The relative rates of these two processes are critical in determining the outcome of a reaction. For instance, in many alkene functionalization reactions, suppressing β-hydride elimination is necessary to allow for the desired migratory insertion and subsequent steps to occur. nih.govrsc.org

Computational studies have been instrumental in elucidating the energetics of migratory insertion. For example, in a nickel-catalyzed hydroarylation, the migratory insertion of an alkene into a Ni-C(sp²) bond via a four-membered transition state was found to be a key step in the formation of the nickelacycle intermediate. rsc.org

β-Hydride Elimination and its Suppression in Nickel(II) Alkyl Complexes

β-Hydride elimination is a common decomposition pathway for transition metal alkyl complexes that possess a hydrogen atom on the carbon atom beta to the metal center. This process is the microscopic reverse of olefin insertion into a metal-hydride bond and results in the formation of a nickel-hydride species and an alkene. nih.govnih.gov

While this is a productive step in reactions like the Heck reaction, it is often an undesired side reaction in cross-coupling reactions that aim to form C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds. nih.govrsc.org A key advantage of nickel over palladium in many cross-coupling reactions is its comparatively sluggish rate of β-hydride elimination. nih.govrsc.org The energy barrier to form the necessary β-agostic hydride intermediate is typically higher for nickel. nih.gov

Strategies to suppress or avoid β-hydride elimination include:

Use of Alkyl Groups without β-Hydrogens: The most straightforward strategy is to use alkyl groups that lack β-hydrogens, such as methyl, neopentyl, or benzyl (B1604629) groups. nih.govwikipedia.org

Use of Chelating Ligands: Strong, bidentate or tridentate ligands can block the vacant coordination site required for the β-hydride elimination to occur. nih.govnih.gov For example, chelating PyBOX or diamino ligands have been successfully used in the cross-coupling of secondary alkyl electrophiles by slowing the rate of β-hydride elimination. nih.gov

Formation of Stable Nickelacycles: In directed reactions, the formation of a stable five- or six-membered nickelacycle can prevent the geometry required for β-hydride elimination. nih.gov

Kinetic Control: Ensuring that the subsequent desired reaction step (e.g., reductive elimination or transmetalation) is much faster than β-hydride elimination is a common strategy. The use of highly reactive coupling partners or additives that accelerate reductive elimination can achieve this. chinesechemsoc.org

Bulky Catalysts: The use of sterically demanding catalysts can disfavor the coplanar arrangement of the M-C-C-H unit required for the elimination process. nih.gov

The exceptional ease with which (neocuproine)NiEt₂ undergoes β-hydride elimination compared to the bipyridine analogue provides strong evidence for the role of ligand sterics in this process and its relevance in enabling chain-walking mechanisms. nih.gov

Nickel(II)-Mediated Radical Processes

Reflecting its flexible redox properties, nickel catalysis frequently involves single-electron transfer (SET) steps and radical intermediates. Nickel(II) complexes can play a dual role in these processes, both as precursors to the catalytically active low-valent species and as key players in capturing radical species to forge new bonds.

Radical Capture by Nickel(II) Complexes and Intermediacy of Nickel(III) Species

The interaction of carbon-centered radicals with organonickel(II) complexes is a cornerstone of a growing number of powerful cross-coupling methodologies, particularly those involving C(sp³) centers. nih.govacs.org This step allows for the coupling of radical precursors (generated from alkyl halides, carboxylic acids, etc.) with organometallic partners.

The prevailing mechanism involves the capture of a carbon radical (R•) by a square-planar Ni(II) complex, such as (L)Ni(II)(Ar)(X), to form a transient, five-coordinate organonickel(III) intermediate. nih.govacs.org

(L)Ni(II)(Ar)(X) + R• → [(L)Ni(III)(Ar)(R)(X)]

This Ni(III) species is highly reactive and readily undergoes C(sp²)–C(sp³) or C(sp³)–C(sp³) bond-forming reductive elimination to yield the final product and a Ni(I) complex, which can continue the catalytic cycle. acs.orgchinesechemsoc.org

Key findings from mechanistic studies include:

Evidence for Ni(III): The intermediacy of Ni(III) species has been supported by both computational studies and direct experimental observation. acs.orgacs.org In the reaction of a Ni(II)-alkyl complex with a radical, the resulting Ni(III) species was characterized by EPR spectroscopy. acs.org

Kinetics of Radical Capture: The rate of radical capture is a critical parameter. For Ni(II)-aryl complexes, radical trapping is often the rate-determining step, with subsequent reductive elimination being very fast. acs.org In contrast, for Ni(II)-alkyl complexes, radical capture can be efficient, but the subsequent C(sp³)–C(sp³) reductive elimination from the resulting Ni(III) intermediate can be slow. acs.org

Concerted vs. Stepwise Pathway: While the stepwise pathway through a discrete Ni(III) intermediate is widely proposed, recent studies provide evidence for an alternative, concerted inner-sphere mechanism. acs.orgchemrxiv.orgchemrxiv.org In this pathway, radical capture and C-C bond formation occur simultaneously, bypassing the Ni(III) intermediate. Kinetic studies using radical clocks and linear free-energy relationships suggest that for certain systems, a concerted pathway is more consistent with the experimental data. chemrxiv.orgchemrxiv.org The ligand's electronic structure, particularly its redox activity, plays a crucial role in determining the operative pathway. chemrxiv.org

Role of Ligands: Redox-active π-acceptor ligands, such as bipyridine and phenanthroline derivatives, are essential for promoting these radical-mediated couplings. acs.org They can stabilize the various oxidation states of nickel involved in the cycle and participate in the bonding changes during the concerted radical capture/bond formation event. chemrxiv.org

The ability of Ni(II) complexes to efficiently trap radical intermediates and channel them into productive bond-forming pathways, often via Ni(III) species, is a defining feature of modern nickel catalysis and has enabled the development of previously inaccessible transformations. nih.govnih.gov

Table of Mentioned Compounds

| Abbreviation / Common Name | IUPAC Name |

| Ni(acac)₂ | Nickel(II) acetylacetonate |

| Et₂AlOEt | Diethylaluminum ethoxide |

| py | Pyridine |

| TMS | Trimethylsilyl |

| PPh₃ | Triphenylphosphine |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene |

| COD | 1,5-Cyclooctadiene |

| PyBOX | Pyridine-bis(oxazoline) |

| 9-BBN | 9-Borabicyclo[3.3.1]nonane |

| DMAP | 4-(Dimethylamino)pyridine |

| BPin | Pinacolborane group |

| t-Bubpy | 4,4'-Di-tert-butyl-2,2'-bipyridine |

| Me₃tacn | 1,4,7-Trimethyl-1,4,7-triazacyclononane |

| Neocuproine | 2,9-Dimethyl-1,10-phenanthroline |

| Bipyridine (bpy) | 2,2'-Bipyridine |

| Phenanthroline (phen) | 1,10-Phenanthroline (B135089) |

Concerted vs. Stepwise Radical Mechanisms in C-C Coupling

The formation of carbon-carbon (C-C) bonds facilitated by nickel(II) complexes often involves radical intermediates. A key mechanistic question is whether the capture of a carbon-centered radical by a nickel(II) complex and the subsequent C-C bond formation occur in a concerted fashion or through a stepwise pathway involving a discrete nickel(III) intermediate. nih.govresearchgate.netacs.orgchemrxiv.org

Traditionally, a stepwise mechanism has been widely proposed. acs.orgchemrxiv.org This pathway involves the initial capture of a carbon radical by a nickel(II)-aryl or -alkyl complex to form a nickel(III) species. This is then followed by reductive elimination to forge the new C-C bond. acs.org However, recent studies have provided compelling evidence for an alternative, concerted inner-sphere mechanism. nih.govresearchgate.netchemrxiv.org

Research employing radical clock experiments, spectroscopic analysis, and electrochemical studies has challenged the universality of the stepwise model. nih.govresearchgate.netacs.org These investigations have demonstrated a strong correlation between the rate of radical capture and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as charge stabilization on the aryl actor ligand. nih.govresearchgate.net These findings are inconsistent with the formation of a nickel(III) intermediate and instead support a concerted pathway where radical capture and C-C bond formation occur simultaneously. nih.govresearchgate.netacs.orgchemrxiv.org This concerted process is thought to bypass the formation of a high-valent nickel(III) species. chemrxiv.org

A key factor influencing the operative mechanism is the nature of the ligands attached to the nickel center. Studies have shown that redox-active nitrogen ligands are capable of facilitating radical capture and C-C bond formation, whereas non-redox-active phosphine ligands show contrasting reactivity. nih.govresearchgate.netacs.org

Single-Electron Transfer (SET) Pathways and Ligand Redox Activity

Single-electron transfer (SET) is a fundamental process in many nickel-catalyzed reactions, leading to the formation of paramagnetic nickel(I) and nickel(III) intermediates that are central to radical-based catalytic cycles. nih.govacs.org The ligands coordinated to the nickel center play a crucial role in mediating these SET events. acs.orgresearchgate.net

Redox-active ligands, particularly chelating N-ligands like bipyridine (bpy), 1,10-phenanthroline (phen), and pyridine-bis-oxazoline (pybox), are instrumental in stabilizing nickel radical intermediates. acs.orgnih.gov These ligands can accept an electron into their π* orbitals, a phenomenon that can be confirmed by spectroscopic and computational methods. acs.org This ligand-centered redox activity influences the electronic structure of the nickel complex and can alter the mechanism of the catalytic reaction. acs.orgresearchgate.net

The geometry of the nickel complex also dictates the redox activity of the ligand. nih.gov For instance, in a square planar geometry, the ligand's π* orbital may be lower in energy than the metal's d(x2-y2) orbital, favoring ligand-based reduction. nih.gov The electronic properties of the ligands also affect the equilibrium between different coordination geometries and, consequently, their reactivity. nih.gov The nature of anionic ligands has also been shown to strongly influence key electron-transfer events.

The interplay between the nickel center and the redox-active ligand can be considered a form of metal-ligand cooperativity, which is essential for controlling radical pathways in catalysis. researchgate.net

Role of Ancillary Ligands in Modulating Reaction Mechanisms and Selectivity

Ancillary ligands, those not directly participating in the bond-forming event but coordinated to the metal center, exert profound control over the mechanism and selectivity of nickel(II)-catalyzed reactions. nih.govresearchgate.net Their steric and electronic properties can influence every step of the catalytic cycle.

The identity of ancillary ligands can determine whether a reaction proceeds through a polar or a radical pathway. researchgate.net For example, the use of N-heterocyclic carbene (NHC) ligands, which are strong σ-donors, can facilitate oxidative addition processes and enable the activation of otherwise inert bonds. rsc.org The steric bulk of NHC ligands is also critical for controlling regio- and stereoselectivity in various transformations. rsc.org

In some cases, the effect of ligands on selectivity can be subtle. For instance, in certain Ni-catalyzed C(sp3)–H bond oxidations, the product distribution was found to be largely independent of the ancillary ligand, suggesting that the ligand is not involved in the C-H cleavage step. nih.gov In contrast, in other systems, such as the nickel-catalyzed dicarbofunctionalization of alkenes, the choice of ligand is critical. Bulky β-diketone ligands have been shown to enable the insertion of an alkene into an aryl-Ni(II) species and stabilize the resulting alkyl-Ni(II) intermediate, preventing side reactions. chemrxiv.org

The trans influence of ancillary ligands can also affect the strength of agostic interactions in Ni(II)-alkyl complexes, which can in turn influence the propensity for β-hydride elimination, a common deactivation pathway. researchgate.net

Kinetic and Thermodynamic Aspects of Organonickel(II) Reaction Pathways

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. dalalinstitute.com In a kinetically controlled process, the major product is the one that is formed fastest, while in a thermodynamically controlled process, the most stable product predominates. dalalinstitute.com The reaction conditions, such as temperature and solvent, can dictate which pathway is favored. dalalinstitute.com

In the context of organonickel(II) chemistry, understanding the kinetic and thermodynamic parameters of elementary steps is crucial for optimizing reaction conditions and catalyst design. For example, in the nickel-catalyzed double bond transposition, a combination of Ni(COD)2 and a Lewis acid was found to enable the reaction under kinetic control, leading to monotransposition. researchgate.net

Kinetic studies of migratory insertion reactions in nickel complexes have provided valuable insights into polymerization reactions. acs.org Eyring analysis of the reaction of a phosphine-phenolate Ni(II) complex with carbon monoxide revealed the activation enthalpy and entropy for the formation of an acyl intermediate, shedding light on catalyst deactivation pathways. acs.org

The relative stability of different intermediates can also play a critical role. In a study of nickel-catalyzed hydroarylation, computational analysis revealed that a bis-alkyne nickel intermediate was more stable than the catalytically active arene-alkyne complex, highlighting the importance of ligand substitution energetics. nsf.gov The rate-limiting step was identified as reductive elimination from a four-coordinate complex, and the reaction was found to be first-order in both the catalyst and the arene substrate. nsf.gov

Data Tables

Table 1: Comparison of Proposed Mechanisms for Nickel-Mediated C-C Coupling

| Feature | Stepwise Radical Mechanism | Concerted Inner-Sphere Mechanism |

| Key Intermediate | Discrete Nickel(III) species | Transition state with simultaneous radical capture and C-C bond formation |

| Evidence | Widely proposed in literature | Radical clock experiments, spectroscopic and electrochemical data nih.govresearchgate.netacs.org |

| Ligand Role | Stabilizes high-valent Ni(III) | Redox-active ligands facilitate the concerted process nih.govresearchgate.netacs.org |

Table 2: Influence of Ligand Type on Nickel-Catalyzed Reactions

| Ligand Type | Key Characteristics | Impact on Reactivity and Selectivity |

| Redox-Active N-Ligands (e.g., bpy, phen, pybox) | Can accept and donate electrons | Stabilize radical intermediates, mediate SET pathways acs.orgnih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Facilitate oxidative addition, control regio- and stereoselectivity rsc.org |

| β-Diketones | Bulky | Stabilize alkyl-Ni(II) intermediates, prevent side reactions chemrxiv.org |

| Phosphines | Non-redox-active | Can lead to different reactivity compared to redox-active ligands nih.govresearchgate.net |

Catalytic Applications of Nickel Ii Complexes with Carbon Donor Ligands

Nickel(II)-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, demonstrating broad substrate scope and functional group tolerance. researchgate.netrsc.org The accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV)) allows for diverse mechanistic pathways, enabling the coupling of challenging substrates. sci-hub.seacs.org

C(sp³)–C(sp³), C(sp²)–C(sp³), and C(sp)–C(sp³) Bond Formation

The construction of C(sp³)–C(sp³) bonds is a formidable challenge in organic synthesis. Nickel catalysis has provided effective solutions for the cross-coupling of unactivated alkyl halides. epfl.chresearchgate.net For instance, a combination of nickel and nucleophilic cobalt catalysts in the presence of a manganese reductant facilitates the coupling of alkyl halides with alkyl tosylates, affording a variety of C(sp³)–C(sp³) linkages under mild conditions. researchgate.net Mechanistic studies often point to the involvement of alkyl radicals generated from both coupling partners. epfl.chresearchgate.net A notable example is the nickel-catalyzed ring-opening cross-coupling of cyclopropanols with α-boryl and α-silyl electrophiles, which provides an efficient route to γ-carbonyl alkylboronates and alkylsilicons. rsc.org

The formation of C(sp²)–C(sp³) bonds is crucial for synthesizing molecules with both aromatic and aliphatic components. acs.org Nickel catalysts excel in coupling C(sp³) electrophiles, which are often problematic for palladium-based systems due to issues like β-hydride elimination. sci-hub.seresearchgate.net Reductive cross-coupling reactions, where two different electrophiles are coupled, have been particularly successful. oaepublish.com These reactions often proceed through a radical chain pathway, where a Ni(I) species initiates the formation of a radical from the C(sp³) electrophile. sci-hub.se

While less common, the formation of C(sp)–C(sp³) bonds has also been achieved using nickel catalysis, expanding the toolkit for creating diverse molecular architectures.

Table 1: Examples of Nickel(II)-Catalyzed C-C Bond Formation

| Bond Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| C(sp³)–C(sp³) | Alkyl Halide | Alkyl Tosylate | Nickel/Cobalt, Mn reductant | Alkane | researchgate.net |

| C(sp³)–C(sp³) | Cyclopropanol | α-Boryl Electrophile | Nickel Catalyst | γ-Carbonyl Alkylboronate | rsc.org |

| C(sp²)–C(sp³) | Aryl Halide | Alkyl Halide | Nickel/Pyridine-type ligand | Alkylarene | oaepublish.com |

| C(sp²)–C(sp³) | Arylboroxine | Allylic Pivalate | NiCl₂·DME, BISBI | Allyl Arene | nih.gov |

Mechanistic Diversity in Nickel(II)-Catalyzed Cross-Coupling (e.g., Kumada, Negishi, Suzuki-Miyaura type)

The versatility of nickel catalysis stems from its ability to operate through various mechanistic manifolds, which can be influenced by the choice of ligands, substrates, and reaction conditions. sci-hub.se

Kumada Coupling: This reaction couples an organohalide with a Grignard or organolithium reagent. jk-sci.comwikipedia.org The mechanism typically involves an oxidative addition-reductive elimination cycle. jk-sci.com Nickel-catalyzed Kumada reactions are particularly effective for coupling unactivated alkyl halides. wikipedia.org Mechanistic studies suggest that some Kumada couplings proceed through a radical process involving two nickel centers for the oxidative addition of the alkyl halide. epfl.ch The use of N-heterocyclic carbene-based nickel(II) complexes has enabled the room-temperature coupling of unactivated aryl chlorides. jk-sci.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. youtube.comwikipedia.orgchemistnotes.com While palladium catalysts are common, nickel catalysts have gained prominence, especially for forming alkyl-alkyl bonds. rsc.org The mechanism of nickel-catalyzed Negishi coupling can differ from the typical Pd-catalyzed cycle. rsc.org For unactivated alkyl electrophiles, a transmetalation-first mechanism is possible, where the organozinc reagent reacts with the nickel catalyst before the oxidative addition of the alkyl halide. wikipedia.org This pathway can involve Ni(I) and Ni(III) intermediates. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. nih.govslideshare.netlibretexts.org Nickel catalysis offers a cost-effective alternative to palladium and can be effective for challenging substrates. nih.gov The transmetalation step is often considered turnover-limiting. nih.govacs.orgresearchgate.net Two primary pathways for transmetalation have been proposed: the "boronate" mechanism, where a base activates the boronic acid, and the "nickel-oxo" mechanism, where the base first reacts with the nickel-halide intermediate. nih.govacs.org DFT studies on the base-free nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides suggest a four-stage mechanism: oxidative addition, transmetalation, carbonyl deinsertion, and reductive elimination. rsc.org

Table 2: Mechanistic Pathways in Nickel-Catalyzed Cross-Coupling

| Coupling Reaction | Key Mechanistic Steps | Intermediate Oxidation States | Key Features | References |

|---|---|---|---|---|

| Kumada | Oxidative Addition, Transmetalation, Reductive Elimination | Ni(0)/Ni(II) or radical pathways | Effective for alkyl-alkyl coupling; can proceed via radical mechanisms. | epfl.chjk-sci.comwikipedia.org |

| Negishi | Transmetalation, Oxidative Addition, Reductive Elimination | Can involve Ni(I)/Ni(III) cycles | Useful for sp³-sp³ bond formation; mechanism can be substrate-dependent. | rsc.orgyoutube.comwikipedia.org |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination | Ni(0)/Ni(II) | Transmetalation is often rate-limiting; "boronate" vs. "nickel-oxo" pathways. | nih.govacs.orgrsc.org |

Stereoselective and Stereoconvergent Transformations

A significant advantage of nickel catalysis is its ability to control stereochemistry, leading to the development of powerful stereoselective and stereoconvergent cross-coupling reactions. researchgate.netacs.org

Stereospecific Reactions: These reactions proceed with high fidelity of stereochemical information from an enantioenriched starting material to the product. Nickel-catalyzed stereospecific Kumada, Suzuki, and Negishi couplings of benzylic ethers, esters, and carbamates have been developed, producing enantioenriched products with inversion of configuration at the stereocenter. nih.gov These transformations are believed to proceed through a polar, two-electron oxidative addition, avoiding the formation of radical intermediates that would lead to racemization. acs.org For example, enantioenriched benzylic ethers can be converted to enantioenriched products with high stereochemical fidelity using a Ni(cod)₂ catalyst with bidentate phosphine (B1218219) ligands. nih.gov